molecular formula C19H21N5O B4050637 2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide

2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide

Cat. No.: B4050637
M. Wt: 335.4 g/mol
InChI Key: LQXZRAHVKIKBKJ-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.17461031 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) highlights the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. The derivatives were evaluated for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for their 5-lipoxygenase inhibition activities, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

Youssef et al. (2011) reported on the preparation and reactions of pyrazolopyrimidine derivatives, revealing excellent biocidal properties against a range of bacteria and fungi. This study underscores the potential of these compounds in addressing various microbial and fungal infections (Youssef et al., 2011).

Antiviral Properties

Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against the avian influenza virus. This work opens new possibilities for the development of antiviral drugs, especially for combating bird flu strains (Hebishy et al., 2020).

Anticancer Activities

The synthesis and in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated, with some compounds showing promising cytotoxicity against various human cancer cell lines. This suggests a potential role for these compounds in cancer therapy (Hassan et al., 2015).

Properties

IUPAC Name

2-ethyl-N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-4-16-13(3)18(24(23-16)15-9-7-6-8-10-15)22-19(25)14-11-20-17(5-2)21-12-14/h6-12H,4-5H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXZRAHVKIKBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C)NC(=O)C2=CN=C(N=C2)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide
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2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide
Reactant of Route 3
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2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide
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2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide
Reactant of Route 5
2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide
Reactant of Route 6
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2-ethyl-N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.